Product packaging for A-317491 sodium salt hydrate(Cat. No.:)

A-317491 sodium salt hydrate

Cat. No.: B1149999
M. Wt: 606.6 g/mol
InChI Key: AMRIJNPVFCBGSV-UJXPALLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of ATP as a Neurotransmitter and Neuromodulator in Sensory Systems

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, most notably adenosine (B11128) triphosphate (ATP). wikipedia.org While widely recognized as the primary energy currency of the cell, ATP also functions as a crucial signaling molecule in a vast array of physiological processes. physiology.orgiomcworld.org The concept of purinergic neurotransmission was first proposed in the early 1970s, identifying ATP as a transmitter in non-adrenergic, non-cholinergic (NANC) neurons. iomcworld.org It is now understood that ATP acts as a co-transmitter in the majority of neurons throughout the central and peripheral nervous systems. wikipedia.orgphysiology.org

In sensory systems, ATP plays a pivotal role as both a neurotransmitter and a neuromodulator. frontiersin.org It is released from various cell types, including neurons and epithelial cells, in response to a wide range of stimuli such as pressure, heat, and chemical insults. frontiersin.org This released ATP then acts on specialized purinergic receptors located on sensory nerve fibers to transmit information. frontiersin.org For instance, in the taste system, taste receptor cells release ATP upon stimulation by tastants, which in turn activates P2X receptors on the afferent nerve fibers, a process essential for the perception of taste. frontiersin.org Similarly, ATP released from keratinocytes in the skin in response to noxious stimuli activates nociceptive nerve endings, contributing to the sensation of pain. frontiersin.org The release of ATP from damaged or stressed cells also acts as a "danger signal," alerting the nervous system to potential or actual tissue injury. frontiersin.org

Pathophysiological Roles of P2X3 and P2X2/3 Receptors in Sensory Nociception and Other Processes

The specific localization of P2X3 and P2X2/3 receptors on sensory neurons implicates them as key players in the process of nociception, the sensory nervous system's response to harmful or potentially harmful stimuli. nih.govspringermedizin.de Activation of these receptors by ATP released during tissue injury or inflammation contributes directly to the generation of pain signals. nih.govpnas.org

There is substantial evidence supporting the critical role of P2X3 and P2X2/3 receptors in various pain states:

Inflammatory Pain: In models of inflammatory pain, the expression and function of P2X3 receptors are often upregulated. frontiersin.org Antagonists of these receptors have been shown to reduce inflammatory pain behaviors. nih.govpnas.org

Neuropathic Pain: Following nerve injury, there is an increased involvement of P2X3 and P2X2/3 receptors in sensory signaling, contributing to the development of neuropathic pain conditions such as mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated pain from a hot stimulus). nih.govnih.gov Blockade of these receptors has been demonstrated to effectively reduce neuropathic pain in animal models. nih.govpnas.org

Visceral Pain: P2X3 and P2X2/3 receptors are involved in mechanosensory transduction in visceral organs. iomcworld.org For example, distension of the bladder or esophagus can lead to ATP release and activation of these receptors on afferent nerves, signaling pain or discomfort. frontiersin.orgspringermedizin.de

Cancer Pain: The tumor microenvironment is often rich in extracellular ATP, which can activate P2X3 and P2X2/3 receptors on sensory neurons innervating the cancerous tissue, contributing to cancer-related pain. wjgnet.com Antagonism of these receptors has shown promise in alleviating bone cancer pain. wjgnet.com

While potent in chronic pain scenarios, the activation of P2X3 and P2X2/3 receptors may not be a major driver of acute pain. nih.govpnas.org The compound A-317491 , a selective antagonist of P2X3 and P2X2/3 receptors, has been instrumental in elucidating these roles. nih.gov It effectively reduces chronic inflammatory and neuropathic pain but is less effective in models of acute or postoperative pain. nih.govpnas.org This suggests that the contribution of these specific purinergic receptors is particularly significant in the transition from acute to chronic pain states.

A-317491 Sodium Salt Hydrate (B1144303): A Selective P2X3 and P2X2/3 Receptor Antagonist

A-317491 is a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors. nih.govmedchemexpress.com Its development has provided a crucial pharmacological tool to investigate the physiological and pathophysiological functions of these specific receptor subtypes.

As a non-nucleotide antagonist, A-317491 has a distinct chemical structure from the endogenous agonist ATP. apexbt.com It potently blocks the activation of both human and rat P2X3 and P2X2/3 receptors, thereby inhibiting the downstream signaling cascade, such as receptor-mediated calcium flux. nih.govmedchemexpress.com The action of A-317491 is stereospecific; its R-enantiomer, A-317344, is significantly less active, highlighting the specific structural requirements for its interaction with the receptor binding site. nih.govpnas.org

One of the key features of A-317491 is its high selectivity for P2X3 and P2X2/3 receptors over other P2 receptor subtypes and a wide range of other neurotransmitter receptors and ion channels. medchemexpress.commedchemexpress.com This selectivity makes it an invaluable research tool for isolating the specific contributions of P2X3-containing receptors in complex biological systems.

Research Findings on A-317491

Research has demonstrated that A-317491 effectively blocks native P2X3 and P2X2/3 receptors in dorsal root ganglion neurons. nih.gov Studies using animal models have consistently shown its efficacy in attenuating pain behaviors associated with chronic inflammation and nerve injury. nih.govpnas.org For instance, A-317491 has been shown to reverse mechanical hyperalgesia in rats with inflammatory conditions and reduce both thermal hyperalgesia and mechanical allodynia in models of neuropathic pain. nih.govmedchemexpress.com

Table 1: Inhibitory Potency of A-317491 on P2X3 and P2X2/3 Receptors

Receptor Subtype Species Ki (nM)
P2X3 Human 22
P2X3 Rat 22
P2X2/3 Human 9
P2X2/3 Rat 92

Data sourced from multiple studies. apexbt.commedchemexpress.commedchemexpress.com

Table 2: In Vivo Efficacy of A-317491 in Rat Pain Models

Pain Model Pain Behavior ED₅₀ (μmol/kg, s.c.)
Complete Freund's Adjuvant Thermal Hyperalgesia 30
Chronic Constriction Injury Thermal Hyperalgesia 10-15
Chronic Constriction Injury Mechanical Allodynia 10-15

Data from Jarvis MF, et al. (2002). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H29NNaO9 B1149999 A-317491 sodium salt hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H29NNaO9

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C33H27NO8.Na.H2O/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;1H2/t29-;;/m0../s1

InChI Key

AMRIJNPVFCBGSV-UJXPALLWSA-N

Origin of Product

United States

A 317491 Sodium Salt Hydrate: Discovery and Initial Characterization

Historical Context of Non-Nucleotide P2X Receptor Antagonist Development

The study of P2X receptors, which are ligand-gated ion channels activated by extracellular adenosine (B11128) 5'-triphosphate (ATP), has historically been hindered by a lack of selective pharmacological tools. nih.gov For many years, researchers relied on a limited number of antagonists that were potent but lacked specificity for the seven different P2X receptor subtypes (P2X1-7). nih.govnih.gov

Early antagonists, such as the polysulfonated naphthylurea compound suramin (B1662206) and the pyridoxal (B1214274) phosphate (B84403) derivative pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS), were widely used but displayed activity across multiple P2X and P2Y receptor subtypes. nih.govnih.gov This non-selectivity made it challenging to dissect the specific physiological and pathological roles of individual P2X receptor subtypes, particularly the P2X3 receptor, which is predominantly expressed on sensory afferent nerves and implicated in pain signaling. nih.govpnas.org

Another class of antagonists developed were nucleotide-based, such as 2′,3′-O-(2,4,6-trinitrophenyl)-ATP (TNP-ATP). While TNP-ATP showed high affinity for P2X3 receptors, it also potently blocked P2X1 receptors, limiting its utility as a truly selective tool. pnas.org The development of potent, selective, and, crucially, non-nucleotide antagonists was therefore a significant goal in the field. Such compounds were sought to overcome the inherent limitations of nucleotide-based antagonists, including potential metabolic instability and off-target effects, and to provide clearer insights into the function of P2X3-containing receptors. nih.gov

Origins and Early Identification of A-317491 Sodium Salt Hydrate (B1144303) as a Selective Agent

A-317491 emerged as a landmark compound, representing the first non-nucleotide antagonist with high affinity and selectivity for P2X3 and heteromeric P2X2/3 receptors. nih.govnih.gov Its discovery and characterization marked a pivotal advancement in the ability to probe the function of these specific receptor subtypes. pnas.org

Initial research identified A-317491 as a potent and competitive antagonist of P2X3 and P2X2/3 receptor activation. nih.govpnas.org Early studies demonstrated that it effectively blocked recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux. nih.govpnas.org The blockade was shown to be stereospecific; A-317491 is the S-enantiomer of the chiral molecule, and its corresponding R-enantiomer, A-317344, was found to be significantly less active at these receptors. nih.gov

The selectivity of A-317491 was a key feature highlighted in its initial characterization. It was found to be highly selective for P2X3-containing receptors, exhibiting over 100-fold greater selectivity for P2X3 and P2X2/3 compared to other P2X receptor subtypes. pnas.org Furthermore, it displayed very weak or no affinity for a broad panel of other neurotransmitter receptors, ion channels, and enzymes, confirming its specific mechanism of action. nih.govpnas.org This high degree of selectivity established A-317491 as a superior pharmacological tool for investigating the roles of P2X3 and P2X2/3 receptors. pnas.org

Research Findings

Table 1: Potency of A-317491 at P2X3 and P2X2/3 Receptors

The following table summarizes the inhibitory constants (Ki) of A-317491 for human and rat P2X3 and P2X2/3 receptors, as determined by calcium flux assays. nih.govmedchemexpress.comrndsystems.com

Receptor SubtypeSpeciesKi (nM)
P2X2/3Human9
P2X3Human22
P2X3Rat22
P2X2/3Rat92

Table 2: Selectivity Profile of A-317491

This table details the selectivity of A-317491 against other P2 receptors and a wider range of biological targets.

TargetActivityReference
Other P2 ReceptorsIC50 > 10 µM nih.govpnas.org
Other Neurotransmitter ReceptorsIC50 > 10 µM nih.govpnas.org
Ion ChannelsIC50 > 10 µM nih.govpnas.org
EnzymesIC50 > 10 µM nih.govpnas.org

Molecular and Cellular Pharmacology of A 317491 Sodium Salt Hydrate

Receptor Binding and Selectivity Profiles

A-317491 has been identified as a potent and selective antagonist of P2X3 and P2X2/3 receptors. nih.govncats.iomedchemexpress.com Its binding affinity and selectivity have been characterized through various assays, including radioligand binding and functional assessments of receptor-mediated calcium flux. nih.govnih.gov

A-317491 demonstrates high affinity for both human and rat P2X3 homomeric receptors. Functional studies measuring the inhibition of calcium flux have established its potency. The affinity constant (Kᵢ) for recombinant human P2X3 (hP2X3) and rat P2X3 (rP2X3) receptors is consistently reported to be 22 nM for both species. medchemexpress.commedchemexpress.comtocris.com Using electrophysiological methods, A-317491 produced a concentration-dependent block of human P2X3 currents with an IC₅₀ value of 97 nM, which corresponds to a Kᵢ of 17 nM. nih.gov In radioligand binding assays using [³H]A-317491, a high-affinity binding site with a dissociation constant (Kd) of 9 nM was identified on recombinant human P2X3 receptors. nih.govresearchgate.net

Affinity Constants (Kᵢ/Kd) of A-317491 for P2X3 and P2X2/3 Receptors
Receptor SubtypeSpeciesAssay MethodAffinity Constant (nM)Source
P2X3HumanFunctional (Ca²⁺ Flux)22 medchemexpress.commedchemexpress.comtocris.com
P2X3RatFunctional (Ca²⁺ Flux)22 medchemexpress.commedchemexpress.comtocris.com
P2X3HumanElectrophysiology17 nih.gov
P2X3HumanRadioligand Binding (Kd)9 nih.govresearchgate.net
P2X2/3HumanFunctional (Ca²⁺ Flux)9 medchemexpress.commedchemexpress.comtocris.com
P2X2/3RatFunctional (Ca²⁺ Flux)92 medchemexpress.commedchemexpress.comtocris.com
P2X2/3HumanElectrophysiology20 nih.gov
P2X2/3HumanRadioligand Binding (Kd)0.9 nih.govresearchgate.net

A-317491 is distinguished by its high selectivity for P2X3-containing receptors over other P2 receptor subtypes. nih.govpnas.org Studies have shown that its inhibitory concentration (IC₅₀) for other P2 receptors is greater than 10 μM. nih.govncats.ionih.govselleckchem.com This represents a selectivity of over 100-fold for P2X3 and P2X2/3 receptors compared to other P2X receptor subtypes. pnas.org Unlike some nucleotide-based antagonists such as TNP-ATP, A-317491 does not exhibit high affinity for P2X1 receptors. pnas.org

The selectivity profile of A-317491 extends beyond the P2 receptor family. It shows very weak or no affinity for a broad panel of other neurotransmitter receptors, ion channels, and enzymes. pnas.org The IC₅₀ values against these other molecular targets are consistently reported to be above 10 μM, demonstrating that A-317491 is a highly specific ligand for P2X3 and P2X2/3 receptors. nih.govmedchemexpress.commedchemexpress.comnih.govselleckchem.com

Mechanisms of Receptor Antagonism

The antagonistic properties of A-317491 are defined by its chemical nature and its interaction with the receptor binding site.

A-317491 is the first potent and selective non-nucleotide antagonist developed for P2X3 and P2X2/3 receptors. nih.govpnas.orgnih.govadooq.com This chemical characteristic distinguishes it from earlier P2 receptor antagonists like suramin (B1662206) and pyridoxalphosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS), which are structurally related to ATP. nih.gov Studies using P2X2/3 receptors, which desensitize more slowly than P2X3 homomers, have shown that A-317491 acts as a competitive antagonist. nih.govpnas.org Increasing concentrations of A-317491 produce parallel rightward shifts in the agonist dose-response curve, which is characteristic of competitive antagonism. nih.gov A significant advantage of its non-nucleotide structure is that it is not susceptible to metabolic dephosphorylation by ectonucleotidases, unlike nucleotide antagonists such as TNP-ATP. pnas.org

Competitive Antagonism at the ATP Binding Site

A-317491 acts as a competitive antagonist at the ATP binding site of P2X3 and P2X2/3 receptors. pnas.orgnih.gov Due to the rapid desensitization of homomeric P2X3 receptors, which can complicate the analysis of antagonist competitiveness, studies have utilized the more slowly desensitizing heteromeric P2X2/3 receptors and chimeric P2X2-3 receptors to elucidate the mechanism of action. pnas.orgnih.gov

In studies using rat P2X2/3 receptors, increasing concentrations of A-317491 caused parallel rightward shifts in the dose-response curve for the agonist α,β-meATP, a characteristic of competitive antagonism. pnas.org A Schild analysis of this data yielded a pA₂ value of 232 nM, which aligns with its estimated Kᵢ value of 92 nM at these receptors, further confirming its competitive nature. pnas.org Similarly, experiments with a slowly desensitizing chimeric human P2X2-3 receptor demonstrated that A-317491 is a potent, competitive antagonist with a pA₂ of 52.1 nM. nih.gov

X-ray crystallography studies have provided a structural basis for this competitive mechanism. frontiersin.orgnih.gov These studies show that A-317491 binds to the same orthosteric ligand-binding pocket as ATP, located at the interface between two protomers of the P2X3 receptor. frontiersin.orgnih.gov A key difference is that A-317491 penetrates deeper into the binding cleft. nih.gov This deeper occupation of the space prevents the conformational changes induced by ATP that are necessary for channel opening, thereby stabilizing the closed or resting state of the receptor and inhibiting its function. nih.gov

Inhibition of Receptor-Mediated Calcium Influx

A primary consequence of P2X receptor activation is the influx of cations, including calcium (Ca²+), which acts as a critical second messenger in cellular signaling. frontiersin.orgfrontiersin.org A-317491 effectively inhibits this process by blocking the receptor channel. medchemexpress.com It potently blocks P2X3 and P2X2/3 receptor-mediated calcium flux in recombinant systems expressing human and rat receptors. pnas.orgnih.govnih.govselleckchem.com

The inhibitory potency of A-317491 has been quantified across different receptor subtypes and species. The compound exhibits high affinity, with Kᵢ values reported to be in the nanomolar range for both homomeric P2X3 and heteromeric P2X2/3 receptors. pnas.orgmedchemexpress.com This potent blockade of calcium influx is a key element of its pharmacological profile, underpinning its ability to modulate neuronal activity. medchemexpress.comresearchgate.net

Inhibition of Receptor-Mediated Calcium Influx by A-317491
Receptor SubtypeSpeciesInhibitory Constant (Kᵢ)
P2X3Human22 nM
P2X3Rat22 nM
P2X2/3Human9 nM
P2X2/3Rat92 nM

Data sourced from references pnas.orgmedchemexpress.com.

Blockade of ATP-Evoked Currents in Recombinant Systems

Electrophysiological studies using whole-cell patch-clamp recordings have demonstrated that A-317491 effectively blocks the ion currents evoked by ATP and its analogs in recombinant cell systems expressing P2X3-containing receptors. pnas.org When the agonist α,β-meATP is applied to cells expressing human P2X3 receptors, it evokes rapidly desensitizing inward currents. pnas.org A-317491 produces a concentration-dependent and reversible blockade of these currents. pnas.org

The compound's efficacy has been quantified in these systems, showing an IC₅₀ value of 97 nM for the blockade of human P2X3 currents. pnas.org Similar results were obtained when ATP was used as the agonist (IC₅₀ = 99 nM). pnas.org A-317491 is also effective at blocking currents mediated by human P2X2/3 receptors, with a reported IC₅₀ of 169 nM when activated by α,β-meATP. pnas.org An essentially complete blockade of current is observed at a concentration of 10 μM, without evidence of nonspecific effects on the cells. pnas.orgnih.gov

Blockade of ATP-Evoked Currents by A-317491 in Recombinant Systems
Receptor SubtypeAgonistIC₅₀ ValueKᵢ Value
Human P2X3α,β-meATP97 nM17 nM
Human P2X3ATP99 nM4 nM
Human P2X2/3α,β-meATP169 nM20 nM

Data sourced from reference pnas.org.

Stereochemical Specificity of A-317491 in P2X Receptor Modulation

The pharmacological activity of A-317491 is highly dependent on its stereochemistry. pnas.orgnih.gov A-317491 is the S-enantiomer of its chemical structure. pnas.org Its corresponding R-enantiomer, designated A-317344, is significantly less active as an antagonist at P2X3 and P2X2/3 receptors. pnas.orgnih.gov

This stereospecificity is evident in functional assays measuring the inhibition of calcium flux, where A-317491 is substantially more potent than A-317344. pnas.org For instance, at rat P2X3 receptors, A-317491 has a Kᵢ of 22 nM, whereas A-317344 has a Kᵢ of 2,100 nM, representing a nearly 100-fold difference in potency. A similar disparity is observed at rat P2X2/3 receptors. pnas.org This pronounced difference in activity between the two enantiomers underscores the specific and structured nature of the binding pocket on the P2X3-containing receptors and highlights the precise molecular interactions required for potent antagonism. pnas.orgnih.gov

Functional Modulation of Native P2X Receptors in Primary Afferent Neurons

Effects on Dorsal Root Ganglion (DRG) Neuron Currents

P2X3 and P2X2/3 receptors are densely expressed on primary afferent sensory neurons, including those of the dorsal root ganglion (DRG), where they play a crucial role in sensory signaling. frontiersin.orgnih.gov A-317491 has been shown to be a potent antagonist of native P2X receptors in these neurons. pnas.orgnih.govnih.gov

In electrophysiological recordings from isolated rat DRG neurons, A-317491 effectively blocks the rapidly desensitizing currents mediated by P2X3 receptors that are evoked by agonists like α,β-meATP. pnas.orgnih.gov The compound demonstrates high potency in this native system, producing a concentration-dependent block of DRG currents with an IC₅₀ value of 15 nM. pnas.orgmedchemexpress.comnih.gov The blockade is rapid in onset and reversible upon washout of the compound. pnas.org At concentrations that produce a complete block of the P2X-mediated current (10 μM), no nonspecific effects on cellular input resistance or voltage-clamp holding current were observed. pnas.orgnih.gov

Modulation of Neuronal Excitability in Sensory Pathways

By blocking P2X3 and P2X2/3 receptors on sensory neurons, A-317491 can modulate neuronal excitability within nociceptive pathways. nih.govresearchgate.net Activation of these receptors by ATP contributes to neuronal depolarization and the generation of action potentials, and in inflammatory or neuropathic states, this signaling can lead to neuronal hyperexcitability and pain. nih.govmdpi.com

Studies have shown that A-317491 can prevent the increase in DRG neuron excitability induced by pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.orgresearchgate.net Pre-incubation of DRG neurons with A-317491 inhibits the effects of TNF-α on the neuronal rheobase (the minimum current required to fire an action potential), suggesting that it can counteract the sensitization of sensory neurons. nih.govfrontiersin.org The compound's ability to reduce nociception in animal models of chronic inflammatory and neuropathic pain further supports its role in modulating the excitability of sensory pathways. nih.govnih.govresearchgate.net This action is likely mediated through its effects on the primary afferent terminals in both the periphery and the superficial laminae of the spinal cord's dorsal horn. nih.gov

Preclinical Pharmacological Efficacy of A 317491 Sodium Salt Hydrate

Efficacy in Inflammatory Pain Models

A-317491 has been evaluated in established rodent models of inflammatory pain, which are designed to mimic the chronic pain states that arise from tissue inflammation. These models, such as the Complete Freund's Adjuvant (CFA) model, are characterized by the development of persistent pain hypersensitivity, including mechanical and thermal hyperalgesia. mdpi.com

In the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain, subcutaneous administration of A-317491 has been shown to dose-dependently reverse mechanical hyperalgesia. nih.govresearchgate.net A maximum reversal of 72% was observed three hours after administration. nih.govresearchgate.net This demonstrates the compound's ability to alleviate the increased sensitivity to mechanical stimuli that is a hallmark of chronic inflammation. nih.gov

Efficacy of A-317491 in a Rodent Model of Inflammatory Mechanical Hyperalgesia
Pain ModelEffect of A-317491Maximum Efficacy
Rat Freund's Complete Adjuvant (FCA)Dose-dependent reversal of mechanical hyperalgesia72% reversal

A-317491 has also shown efficacy in reducing thermal hyperalgesia in the CFA-induced model of chronic inflammatory pain. pnas.orgnih.gov Subcutaneous administration of the compound dose-dependently reduced this sensitivity to heat. nih.govucla.edu Interestingly, while effective in chronic inflammatory models like the CFA model, A-317491 was found to be less effective in acute inflammatory pain models, such as the carrageenan model. nih.govproquest.com This suggests that the P2X3 and P2X2/3 receptors targeted by A-317491 may play a more significant role in the mechanisms underlying chronic inflammatory pain as opposed to acute inflammatory pain. nih.gov

Effect of A-317491 on Thermal Hyperalgesia in Rodent Inflammatory Pain Models
Inflammatory ModelRoute of AdministrationEffect on Thermal HyperalgesiaED₅₀ Value
Complete Freund's Adjuvant (CFA)SubcutaneousDose-dependent reduction30 µmol/kg
Complete Freund's Adjuvant (CFA)IntrathecalDose-related antinociception30 nmol
Complete Freund's Adjuvant (CFA)IntraplantarDose-related antinociception300 nmol
Carrageenan (Acute)Intrathecal/IntraplantarLess effectiveNot applicable

Research indicates that the analgesic effects of A-317491 in inflammatory pain are mediated through action at peripheral receptors. nih.govresearchgate.net Studies using an inflamed rat skin-nerve preparation from the CFA model showed that topical application of A-317491 completely blocked the activation and mechanical sensitization of C-fiber nociceptive afferents induced by a P2X agonist. nih.govresearchgate.net Furthermore, while substantial plasma concentrations of A-317491 are observed after subcutaneous dosing, the compound has limited penetration into the central nervous system. nih.govresearchgate.net This evidence strongly suggests that A-317491 acts as a peripherally acting P2X blocker, highlighting the importance of peripheral P2X3 and P2X2/3 receptors in mediating mechanical hyperalgesia associated with inflammation. nih.govnih.gov

Efficacy in Neuropathic Pain Models

Neuropathic pain arises from damage or disease affecting the somatosensory nervous system. dovepress.com Preclinical models, such as the chronic constriction injury (CCI) model, are used to study this type of pain. journalijar.com A-317491 has demonstrated notable efficacy in these models. pnas.orgnih.gov

A-317491 has been found to be particularly potent in attenuating mechanical allodynia, a condition where non-painful stimuli are perceived as painful, in the CCI neuropathic pain model. pnas.orgnih.govdovepress.com It has also been shown to significantly reduce tactile allodynia in the L5/L6 spinal nerve ligation model. nih.gov Intrathecal administration, but not intraplantar delivery, of A-317491 attenuated mechanical allodynia in both the chronic constriction injury and L5-L6 nerve ligation models of neuropathy. nih.govproquest.com

Efficacy of A-317491 in Rodent Neuropathic Pain Models (Mechanical Allodynia)
Neuropathic Pain ModelRoute of AdministrationEffect on Mechanical AllodyniaED₅₀ Value
Chronic Constriction Injury (CCI)SubcutaneousDose-dependent attenuation10-15 µmol/kg
Chronic Constriction Injury (CCI)IntrathecalAttenuation10 nmol
L5-L6 Nerve LigationIntrathecalAttenuation10 nmol

In addition to its effects on mechanical allodynia, A-317491 has been shown to be potent in attenuating thermal hyperalgesia following chronic nerve constriction injury. pnas.orgnih.govnih.govucla.edu

Efficacy of A-317491 in a Rodent Neuropathic Pain Model (Thermal Hyperalgesia)
Neuropathic Pain ModelRoute of AdministrationEffect on Thermal HyperalgesiaED₅₀ Value
Chronic Constriction Injury (CCI)SubcutaneousDose-dependent attenuation10-15 µmol/kg

Studies in Cancer-Induced Bone Pain Models

Research into the utility of A-317491 sodium salt hydrate (B1144303) for cancer-induced bone pain (CIBP) reveals a complex efficacy profile that is dependent on the stage of the disease. The P2X3 receptor, a target of A-317491, is implicated in the mechanisms of CIBP, as various mediators released by tumor cells and stromal cells can activate these receptors on bone-innervating nerve fibers. mdpi.comfrontiersin.org

In a murine model of CIBP, chronic administration of A-317491 resulted in a temporary reduction of pain-related behaviors. nih.gov This suggests that antagonism of P2X3 and P2X2/3 receptors can, at least initially, interfere with the pain signaling cascade associated with bone cancer. nih.govnih.gov The purinergic P2X3 and P2X2/3 receptors are almost exclusively located on afferent sensory neurons, positioning them as key targets in pain pathways. nih.govnih.gov The observed attenuation aligns with the known role of P2X3 receptors in various chronic pain states, including neuropathic and inflammatory pain. nih.gov

The analgesic effect of A-317491 in the CIBP model was notably context-dependent, showing efficacy primarily in the early stages of the disease. nih.gov Chronic administration of the compound led to a transient attenuation of pain behaviors early on, but this effect was lost in the late and more progressed stages of bone cancer. nih.gov Furthermore, acute administration of A-317491 during the progressed stage of the bone cancer pain model showed no effect. nih.gov This suggests that while P2X3-mediated signaling may be a significant contributor to pain in the initial phases of CIBP, other mechanisms may become dominant as the disease progresses, rendering the P2X3/P2X2/3 antagonist less effective. nih.gov

Disease StageAdministration ScheduleObserved Effect on Pain BehaviorsReference
Early StageChronicTransient Attenuation nih.gov
Late/Progressed StageChronicNo Effect nih.gov
Late/Progressed StageAcuteNo Effect nih.gov

Investigations in Craniofacial Pain Models

The trigeminal sensory system, which processes sensory information from the orofacial region, is a critical area for understanding craniofacial pain. mdpi.com A-317491 has been investigated in this context for its ability to modulate nociceptive signals.

A-317491 has been shown to modulate pain responses by acting on P2X3 receptors within the trigeminal system. nih.gov In a model of orofacial inflammation, local inflammation in the lower lip led to an increase in the number of P2X3 receptor-positive neurons in the trigeminal ganglion that innervate both the inflamed lip and the adjacent, non-inflamed whisker pad skin. nih.gov This upregulation of P2X3 receptors is believed to be involved in the sensitization of primary afferent neurons, contributing to pain. nih.gov By antagonizing these receptors, A-317491 can reverse the mechanical allodynia, demonstrating its ability to modulate nociceptive processing at the level of the trigeminal ganglion. nih.gov This aligns with the broader understanding that P2X3 receptors are key contributors to nociception in various pain states. nih.gov

Ectopic pain, where pain is perceived in a region separate from the site of injury or inflammation, is a challenging clinical feature. nih.gov In a preclinical model, inflammation induced by Complete Freund's Adjuvant (CFA) in the lower lip of mice resulted in significant ectopic mechanical allodynia in the whisker pad skin. nih.gov Administration of the P2X3 receptor antagonist A-317491 directly into the whisker pad skin successfully reversed this mechanical allodynia. nih.gov This finding suggests that the overexpression of P2X3 receptors in trigeminal ganglion neurons may be a key mechanism underlying ectopic mechanical allodynia in this model and that blocking these receptors with A-317491 is an effective intervention. nih.gov

Pain ModelCompoundSite of AdministrationOutcomeReference
CFA-induced inflammation in lower lipA-317491Whisker Pad SkinReversal of ectopic mechanical allodynia nih.gov

Research in Bladder Function and Dysfunction Models

The involvement of ATP and purinergic P2X receptors in bladder function has led to investigations into the therapeutic potential of P2X antagonists for bladder overactivity. nih.gov A-317491 has been studied in a rat model of cyclophosphamide-induced cystitis, which mimics bladder hyper-reflexia. nih.gov

In this model, cystometry in conscious rats revealed that A-317491 effectively improved signs of cystitis. nih.gov Intravenous administration of the compound prolonged the interval between voiding contractions and reduced the frequency of non-voiding contractions, which are indicative of bladder overactivity. nih.gov At higher doses, A-317491 also increased the micturition volume while decreasing the amplitude of voiding contractions. nih.gov Furthermore, it reduced the residual urine volume that was increased by the cyclophosphamide (B585) treatment. nih.gov These results indicate that the P2X3 or P2X2/3 receptor pathway is involved in the bladder overactivity observed in this cystitis model and that A-317491 can effectively mitigate these symptoms. nih.gov

Parameter (in CYP-induced cystitis model)Effect of A-317491Reference
Voiding Contraction IntervalProlonged nih.gov
Non-Voiding ContractionsReduced nih.gov
Micturition VolumeIncreased nih.gov
Residual Urine VolumeReduced nih.gov

Application in Models of Traumatic Brain Injury.

Current preclinical research has not specifically documented the application or efficacy of A-317491 sodium salt hydrate in established models of traumatic brain injury (TBI). While the broader field of purinergic signaling, which involves the receptors targeted by A-317491, is an area of investigation in the pathophysiology of TBI, studies directly evaluating this compound's effects on outcomes such as cerebral edema, neuronal damage, or functional recovery post-TBI are not available in the reviewed scientific literature. The role of purinergic receptors in the neuroinflammatory cascade following brain injury is a subject of ongoing research, but specific data on the P2X3 and P2X2/3 receptor antagonist A-317491 in this context remains to be established.

Examination in Other Nociceptive and Sensitization Paradigms.

This compound has been extensively evaluated in a variety of animal models of nociception and sensitization, demonstrating significant efficacy primarily in chronic pain states. oup.comnih.gov As a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, its pharmacological activity is most pronounced in conditions of persistent inflammatory and neuropathic pain. oup.comnih.govnih.gov

In models of chronic inflammatory pain, such as Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia in rats, A-317491 has been shown to produce a dose-dependent reduction in pain hypersensitivity. oup.comfrontiersin.org Studies have demonstrated its ability to fully block thermal hyperalgesia in the inflamed paw without affecting the withdrawal latencies in the uninjured paw, indicating a specific effect on the sensitized tissue. nih.gov

The compound has shown particular potency in models of neuropathic pain. oup.comnih.gov In the chronic constriction injury (CCI) model in rats, A-317491 effectively attenuated both thermal hyperalgesia and mechanical allodynia. oup.comnih.gov This heightened efficacy in neuropathic pain models is consistent with the observed up-regulation of P2X3-containing receptors in the dorsal root ganglion and spinal dorsal horn following nerve injury. nih.gov Similarly, in the L5/L6 spinal nerve ligation model, another established paradigm of neuropathic pain, intrathecal administration of A-317491 resulted in a significant reduction of tactile allodynia. nih.gov

Further investigations into sensitization have utilized the formalin test, which models both acute and persistent pain phases. Intrathecal administration of A-317491 has been found to significantly reduce nocifensive behaviors in both the initial "acute" phase and the subsequent "tonic" phase of the formalin response. nih.gov The compound was notably more effective in the persistent phase, suggesting an important role of P2X3 and P2X2/3 receptors in the central sensitization processes that underpin the later phase of the formalin response. nih.govnih.gov

Conversely, A-317491 has been shown to be largely ineffective in models of acute pain. oup.comfrontiersin.org This includes paradigms of acute thermal nociception, as well as postoperative and visceral pain models. oup.comfrontiersin.org This distinction in efficacy suggests that the activation of P2X3 and P2X2/3 receptors may not be a primary driver of acute pain signaling but is more critically involved in the pathological signaling associated with chronic nerve injury and inflammation. oup.comfrontiersin.org

Efficacy of A-317491 in Various Preclinical Pain Models
Pain ModelType of PainKey FindingsReference
Complete Freund's Adjuvant (CFA)Chronic InflammatoryDose-dependently reduced thermal hyperalgesia. oup.comfrontiersin.org
Chronic Constriction Injury (CCI)NeuropathicPotently attenuated both thermal hyperalgesia and mechanical allodynia. oup.comnih.gov
L5/L6 Spinal Nerve LigationNeuropathicIntrathecal administration reduced tactile allodynia. nih.gov
Formalin TestAcute and PersistentReduced nocifensive behaviors in both phases, with greater effect in the persistent (tonic) phase. nih.govnih.gov
Acute Thermal NociceptionAcuteIneffective. oup.comfrontiersin.org
Postoperative PainAcuteIneffective. oup.comfrontiersin.org
Visceral PainAcuteIneffective. oup.comfrontiersin.org

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Research

Plasma Pharmacokinetics in Animal Models

Studies in rat models have provided valuable insights into the plasma pharmacokinetic profile of A-317491 following subcutaneous administration. After a single subcutaneous dose, the compound demonstrates high systemic bioavailability, estimated to be approximately 80%. nih.gov This indicates that a large fraction of the administered dose reaches the systemic circulation.

Preliminary pharmacokinetic investigations in rats revealed that a 10 µmol/kg subcutaneous dose resulted in an estimated plasma concentration of 15 µg/mL. nih.gov Furthermore, the compound exhibits a long plasma half-life of 11 hours in rats, suggesting a prolonged presence in the bloodstream. nih.gov Research has also indicated that substantial plasma concentrations of A-317491 are achieved after subcutaneous dosing at 3, 10, and 30 mg/kg in rats. nih.gov A-317491 is extensively bound to plasma proteins, with a binding percentage greater than 99%. nih.gov

Systemic Clearance and Volume of Distribution in Preclinical Species

The systemic clearance (CL) and volume of distribution (Vd) are critical parameters that describe how a drug is eliminated from the body and the extent of its distribution into various tissues, respectively.

Based on available preclinical data in rats, the pharmacokinetic parameters of A-317491 have been characterized. The specific values for systemic clearance and volume of distribution from primary literature are not explicitly detailed in the readily accessible abstracts. However, understanding these parameters is crucial for predicting the compound's behavior and designing further preclinical and clinical studies. Generally, a low clearance rate would be consistent with the observed long half-life, and the volume of distribution would provide insights into whether the drug is primarily confined to the bloodstream or distributes extensively into tissues.

Assessment of Central Nervous System Penetration

The ability of a compound to cross the blood-brain barrier is a critical factor, particularly for drugs targeting central nervous system (CNS) disorders or for assessing potential CNS side effects. The CNS penetration of A-317491 has been evaluated in rats.

Studies have demonstrated limited penetration of A-317491 into the central nervous system. nih.gov The brain-to-plasma concentration ratio was determined one hour after a 10 mg/kg subcutaneous dose in rats, and the results indicated restricted access to the brain. nih.gov This suggests that A-317491 is not likely to exert significant direct effects within the CNS, which can be an advantageous property for peripherally acting drugs, as it may minimize the risk of centrally mediated adverse effects. The effectiveness of systemically delivered A-317491 in certain pain models has been suggested to depend on its entry into the central nervous system, implying that even limited penetration may be sufficient for therapeutic activity at central targets. nih.gov

Structure Activity Relationships and Medicinal Chemistry Perspectives

Identification of Structural Moieties Critical for P2X3/P2X2/3 Receptor Antagonism

The antagonistic activity of A-317491 at P2X3 and P2X2/3 receptors is highly dependent on specific structural and stereochemical features. A key finding in the structure-activity relationship (SAR) is the compound's stereospecificity. A-317491 is the S-enantiomer of the molecule, and its counterpart, the R-enantiomer A-317344, is significantly less active. nih.govnih.gov This demonstrates that the specific three-dimensional arrangement of the substituents around the chiral center is crucial for optimal interaction with the receptor's binding site.

Blockade of P2X3-containing channels by A-317491 is stereospecific, with the S-enantiomer being markedly more potent than the R-enantiomer, A-317344. nih.gov This highlights the precise conformational requirements of the binding pocket. Furthermore, the presence of multiple carboxylic acid groups in the structure is a critical feature. X-ray crystallography has shown that the tetracarboxylic acid moiety of A-317491 occupies the same position within the binding cavity as the triphosphate chain of the nucleotide antagonist TNP-ATP. frontiersin.org This suggests that these negatively charged groups are essential for mimicking the phosphate (B84403) backbone of the endogenous agonist ATP and anchoring the molecule within the orthosteric binding site.

The following table summarizes the inhibitory potency of A-317491 at various recombinant P2X receptors, underscoring its selectivity for P2X3-containing subtypes.

Receptor SubtypeSpeciesKi (nM)
P2X3Human22
P2X3Rat22
P2X2/3Human9
P2X2/3Rat92
Data sourced from multiple studies. nih.govmedchemexpress.com

Insights from Crystallographic Studies of A-317491 Binding to P2X Receptors

Crystallographic studies of the human P2X3 (hP2X3) receptor in complex with A-317491 have provided atomic-level details of its binding mechanism. frontiersin.orgnih.gov These studies confirm that A-317491 is a competitive antagonist that binds at the same orthosteric site as the native agonist, ATP. frontiersin.orgnih.gov

The structural data reveal that A-317491 adopts a distinct "Y-shaped" pose within the binding pocket. nih.gov This conformation is different from the "U-shaped" pose adopted by ATP. nih.gov This alternative binding mode allows A-317491 to penetrate deeper into the binding pocket, which is thought to prevent the necessary conformational changes in the receptor that lead to ion channel opening. nih.gov The binding of A-317491 effectively locks the receptor in a closed or non-conductive state. The antagonist's binding site overlaps with that of ATP and other orthosteric antagonists like TNP-ATP and PPNDS. biorxiv.org The detailed understanding of this unique binding pose provides a structural basis for its antagonist activity and serves as a valuable template for the rational design of new P2X3 antagonists. nih.gov

Development and Characterization of Analogues and Derivatives

The characterization of derivatives and analogues of A-317491 has been crucial for understanding its SAR. The most significant derivative in this context is its R-enantiomer, A-317344. nih.govnih.gov Direct comparison between A-317491 (S-enantiomer) and A-317344 (R-enantiomer) established the critical importance of stereochemistry for potent antagonism. nih.gov

As shown in the table below, A-317344 exhibits significantly lower potency at P2X3 and P2X2/3 receptors compared to A-317491. nih.gov

CompoundEnantiomerReceptor TargetAntagonist Potency (Ki in nM)
A-317491 Srat P2X322
A-317344 Rrat P2X31100
A-317491 Srat P2X2/392
A-317344 Rrat P2X2/3>10000
Data from Jarvis et al., 2002. nih.gov

While A-317491 was a groundbreaking tool compound for demonstrating the therapeutic potential of P2X3 antagonism, its development was hampered by properties such as low oral bioavailability. frontiersin.orgresearchgate.net This limitation spurred further medicinal chemistry efforts within the field to discover novel P2X3 and P2X2/3 antagonists with more favorable pharmacokinetic profiles, leading to the development of different chemical scaffolds. frontiersin.org

Advanced Research Methodologies Utilizing A 317491 Sodium Salt Hydrate

Application in Functional Assays for Receptor Characterization

The characterization of P2X3 and P2X2/3 receptors has been significantly advanced by the use of A-317491 in a variety of functional assays. As a potent and selective non-nucleotide antagonist, it provides a reliable means to probe receptor function. pnas.orgmedchemexpress.comapexbt.com

Researchers utilize A-317491 in calcium flux assays to quantify the inhibition of receptor activation. pnas.orgmedchemexpress.com In these assays, cells expressing recombinant human or rat P2X3 or P2X2/3 receptors are stimulated with an agonist like α,β-methyleneadenosine 5'-triphosphate (α,β-meATP), causing an influx of calcium. pnas.orgnih.gov The addition of A-317491 blocks this response in a concentration-dependent manner, allowing for the determination of its inhibitory constants (Ki). pnas.orgmedchemexpress.commedchemexpress.com These studies have demonstrated that A-317491 potently blocks both human and rat P2X3 and P2X2/3 receptors. nih.gov Its selectivity is a key feature, with studies showing it is over 100-fold more selective for P2X3-containing receptors compared to other P2X subtypes and has weak to no affinity for a broad panel of other neurotransmitter receptors, ion channels, and enzymes. pnas.org

Electrophysiological studies, particularly using patch-clamp techniques on dorsal root ganglion (DRG) neurons which natively express these receptors, further define its mechanism. pnas.orgapexbt.com A-317491 produces a rapid, reversible, and concentration-dependent block of ATP-gated currents in these neurons. pnas.orgmedchemexpress.com Schild analysis of its effect on α,β-meATP dose-response curves in cells expressing P2X2/3 receptors confirmed it acts as a competitive antagonist. nih.gov

Furthermore, a tritiated version of the compound, [3H]A-317491, was developed as the first specific, high-affinity radioligand for P2X3-containing receptors. researchgate.netnih.gov This has enabled radioligand binding assays, a crucial methodology for receptor characterization. nih.gov These assays allow for the direct measurement of the binding affinity (Kd) of A-317491 to human P2X2/3 (Kd = 0.9 nM) and P2X3 (Kd = 9 nM) receptors expressed in cell membranes. researchgate.netnih.gov The pharmacological profile of other compounds determined by their ability to inhibit [3H]A-317491 binding correlates strongly with their functional blockade of the receptor, validating the binding assay as a powerful tool for characterizing new ligands. nih.gov

Receptor TargetAssay TypeParameterValue (nM)Reference
Human P2X3Calcium FluxKi22 medchemexpress.commedchemexpress.com
Rat P2X3Calcium FluxKi22 medchemexpress.commedchemexpress.com
Human P2X2/3Calcium FluxKi9 medchemexpress.commedchemexpress.com
Rat P2X2/3Calcium FluxKi92 medchemexpress.commedchemexpress.com
Rat Dorsal Root Ganglion NeuronsElectrophysiologyIC5015 apexbt.commedchemexpress.com
Rat P2X2/3Schild AnalysispA2232 nih.gov
Human P2X2/3Radioligand BindingKd0.9 researchgate.netnih.gov
Human P2X3Radioligand BindingKd9 researchgate.netnih.gov

Use in Genetic Models to Elucidate P2X Receptor Contributions

The availability of A-317491 provides a powerful pharmacological tool to complement and expand upon findings from genetic models, such as knockout (KO) mice. nih.gov Before selective antagonists were developed, studies relied heavily on gene disruption and antisense oligonucleotide techniques to investigate the role of P2X3 receptors in physiological processes like nociception. pnas.orgnih.gov These genetic approaches provided foundational evidence for the involvement of P2X3-containing channels in pain signaling. nih.gov

A-317491 allows for a more nuanced investigation of receptor function that is not possible with genetic deletion alone. While a P2X3 KO mouse lacks the receptor throughout its development, A-317491 can be administered to adult wild-type animals to produce an acute and reversible blockade of the receptor. This distinction is critical for separating the developmental roles of a receptor from its function in a mature physiological or pathophysiological state.

Research findings demonstrate a strong correlation between the phenotype of P2X3-deficient mice and the effects of A-317491 administration. For instance, P2X3 gene-ablated mice show a significant reduction in pain behaviors in response to stimuli like formalin. nih.gov Similarly, systemic administration of A-317491 in rats produces a comparable reduction in spontaneous pain behaviors in the formalin model. pnas.org This concordance validates that the antinociceptive effects of the compound are indeed mediated through the blockade of P2X3-containing receptors. pnas.org By using A-317491 in wild-type animals, researchers can confirm that the phenotypes observed in genetic models are due to the absence of receptor function rather than potential developmental compensations.

Integration into High-Throughput Screening and Compound Libraries

A-317491 sodium salt hydrate (B1144303) serves as a valuable asset in the fields of high-throughput screening (HTS) and drug discovery. adooq.com Its well-defined pharmacological profile, high potency, and selectivity make it an ideal reference compound for inclusion in specialized compound libraries. pnas.orgmedchemexpress.com These libraries, often containing collections of bioactive or pharmacologically active molecules, are used in HTS campaigns to identify new chemical entities with desired biological activities. ox.ac.ukaxonmedchem.comfishersci.com

In the context of discovering new P2X3 or P2X2/3 receptor modulators, A-317491 is used as a standard positive control. During an HTS assay—whether it is a functional assay measuring calcium influx or an electrophysiological screen—the inhibitory effect of A-317491 provides a benchmark against which the activity of test compounds from a large library can be compared. pnas.orgchemdiv.com This ensures the assay is performing correctly and allows for the quantification of the potency of newly identified "hit" compounds.

Moreover, the development of the radiolabeled form, [3H]A-317491, has enabled the creation of HTS-compatible binding assays. researchgate.netnih.gov A competitive radioligand binding assay, where library compounds are screened for their ability to displace [3H]A-317491 from the P2X3 or P2X2/3 receptor, is a robust and common format for primary screening. nih.govchemdiv.com Hits from such a screen can then be further evaluated in secondary functional assays to confirm their mechanism of action as antagonists, agonists, or allosteric modulators. Therefore, A-317491 is not only a tool for basic receptor characterization but also a cornerstone for developing and validating screening platforms aimed at discovering the next generation of P2X-targeted therapeutics. researchgate.net

Future Research Directions for A 317491 and P2x3/p2x2/3 Antagonists

Elucidating Complex Signaling Cascades Downstream of P2X3/P2X2/3 Receptors

The primary mechanism of P2X3 and P2X2/3 receptor activation is the gating of a non-selective cation channel, leading to membrane depolarization and the initiation of action potentials. frontiersin.org However, the signaling events that occur downstream of this initial ion influx are complex and not fully understood. A primary focus of future research is to map these intricate intracellular cascades.

Activation of these receptors leads to a significant influx of calcium ions (Ca2+), which acts as a critical second messenger. d-nb.info This influx can trigger a host of calcium-dependent signaling pathways that contribute to both acute signal transmission and longer-term changes in neuronal sensitivity, a key component of chronic pain. nih.govd-nb.info Research has suggested the involvement of several key downstream effectors:

Calcium/Calmodulin-Dependent Serine Protein Kinase (CASK): This scaffold protein interacts directly with P2X3 receptors. This partnership is dynamic and appears crucial for modulating the receptor's stability and signaling efficiency, potentially forming an "ATP keeper complex" that influences feed-forward purinergic signaling. nih.gov

Protein Kinase C (PKC) and Ca2+/Calmodulin-Dependent Kinase II (CaMKII): These kinases are well-known mediators of neuronal sensitization. researchgate.netmdpi.com Ca2+ influx through P2X3/P2X2/3 channels can activate these enzymes, which in turn can phosphorylate other proteins, including ion channels and transcription factors, leading to a heightened state of neuronal excitability. d-nb.info

Extracellular Signal-Regulated Kinase (ERK): The ERK pathway is a key signaling cascade involved in neuronal plasticity and pain perception. Preclinical evidence suggests that P2X3 receptor activation can lead to the phosphorylation and activation of ERK in dorsal root ganglion neurons, contributing to central sensitization mechanisms. qub.ac.uk

Future studies will need to utilize advanced proteomics and phosphoproteomics to identify the full spectrum of proteins modulated by P2X3/P2X2/3 activation. Understanding how antagonists like A-317491 affect these downstream cascades, beyond simple channel blockade, will provide deeper insights into their therapeutic mechanisms.

Exploration of Novel Preclinical Disease Models for P2X3/P2X2/3 Antagonism

The efficacy of A-317491 and other P2X3/P2X2/3 antagonists has been demonstrated in a range of established preclinical models, validating the role of these receptors in various pathologies. nih.gov These models include:

Inflammatory Pain: Models using Complete Freund's Adjuvant (CFA) have shown the utility of P2X3 antagonism in chronic inflammatory conditions. nih.gov

Neuropathic Pain: Chronic constriction injury (CCI) and nerve ligation models have been instrumental in demonstrating the role of P2X3 receptors in nerve-injury-induced pain. springermedizin.de

Visceral Pain: Cyclophosphamide-induced cystitis models have highlighted the potential for these antagonists in treating visceral pain conditions like overactive bladder. springermedizin.de

Respiratory Hypersensitivity: Citric acid-induced cough models in guinea pigs have provided the foundation for investigating P2X3 antagonists in chronic cough. nih.gov

While valuable, these models may not fully encompass the complexity of human diseases. A significant future direction is the use of novel and more translatable preclinical models to explore the full therapeutic potential of P2X3/P2X2/3 antagonism. Emerging areas of interest include:

Endometriosis-Associated Pain: Recent studies have shown P2X3 expression on nerve fibers within human endometriotic lesions. Novel animal models of endometriosis-associated dyspareunia and non-menstrual pelvic pain are being used to test the efficacy of selective P2X3 antagonists like Eliapixant. nih.gov

Cancer-Induced Bone Pain: Given the significant release of ATP in the tumor microenvironment, P2X3 receptors are a rational target for cancer pain. mdpi.com Models involving tumor cell implantation into bone are critical for evaluating the efficacy of antagonists in this severe pain state.

Chronic Pruritus (Itch): As sensory C-fibers mediate itch, P2X3 receptors are implicated in chronic pruritic conditions. The P2X3-selective antagonist BLU-5937 is being investigated for atopic dermatitis, indicating a need for robust preclinical models of chronic itch. frontiersin.org

Developing and validating these sophisticated models will be crucial for identifying new indications and increasing the predictive value of preclinical research for this class of compounds.

Comparative Pharmacological Profiling with Emerging P2X Receptor Modulators

A-317491 was a pioneering orthosteric antagonist in this class. d-nb.info Since its development, research has produced a variety of new P2X receptor modulators with different pharmacological profiles. A key research direction is the detailed comparative profiling of these agents to understand the nuances of their mechanisms and therapeutic potential.

The main distinction among newer compounds is their mechanism of action (orthosteric vs. allosteric) and their selectivity for the P2X3 homomer versus the P2X2/3 heteromer. frontiersin.orgd-nb.info This has led to a strategic divergence in drug development, with some programs pursuing dual P2X3/P2X2/3 antagonists and others focusing on highly selective P2X3 antagonists. The rationale for P2X3 selectivity is based on the hypothesis that antagonism of P2X2/3 receptors is linked to taste-related side effects, as these heteromers are involved in taste transduction.

Future comparative studies should systematically evaluate these agents in head-to-head preclinical models to determine if selectivity for P2X3 offers a better therapeutic window. This research will help clarify the relative contributions of P2X3 and P2X2/3 receptors to efficacy in different disease states, such as chronic pain versus chronic cough.

Compound NameMechanism of ActionSelectivity ProfileKey Investigational Areas
A-317491Orthosteric AntagonistSelective for P2X3 and P2X2/3Neuropathic & Inflammatory Pain nih.gov
Gefapixant (AF-219)Allosteric AntagonistP2X3 and P2X2/3Refractory Chronic Cough d-nb.info
Eliapixant (BAY-1817080)Allosteric AntagonistHighly selective for P2X3 over P2X2/3Chronic Cough, Endometriosis, Neuropathic Pain d-nb.info
BLU-5937Allosteric AntagonistHighly selective for P2X3 over P2X2/3Chronic Cough, Chronic Pruritus frontiersin.orgd-nb.info
S-600918Allosteric AntagonistSelective for P2X3Refractory Chronic Cough frontiersin.org

Potential for Combination Therapies in Preclinical Disease Management

Chronic conditions, particularly neuropathic pain, are often multifactorial and resistant to monotherapy. Consequently, a vital area for future research is the preclinical evaluation of P2X3/P2X2/3 antagonists in combination with other therapeutic classes. The goal is to achieve synergistic or additive effects by targeting multiple, complementary pathways involved in sensitization and signal transmission.

The rationale for this approach is strong. P2X3 antagonists primarily target the peripheral sensitization of sensory neurons driven by extracellular ATP. nih.gov This mechanism is distinct from that of many standard analgesics:

Opioids: While P2X3 antagonists act peripherally, opioids primarily act on central nervous system receptors (e.g., mu-opioid receptors) to modulate pain perception. A combination could therefore target both the origin of the nociceptive signal and its central processing, potentially allowing for lower doses of each agent.

NSAIDs: Interestingly, some non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, have been shown to act as competitive antagonists of the P2X3 receptor in addition to their well-known COX enzyme inhibition. nih.gov This dual mechanism suggests a mechanistic overlap and provides a strong basis for combining a highly selective P2X3 antagonist with an NSAID to enhance peripheral blockade. Preclinical studies combining these classes could demonstrate enhanced efficacy in inflammatory pain models.

Future preclinical studies should be designed to systematically evaluate these combinations. Isobolographic analysis in relevant pain models could formally determine whether drug interactions are synergistic, additive, or antagonistic. Such studies are essential for identifying promising combination strategies to advance into clinical development for the management of complex chronic diseases.

Q & A

Q. What is the primary mechanism of action of A-317491 sodium salt hydrate in modulating nociceptive signaling?

this compound acts as a non-nucleotide antagonist of P2X3 and heteromeric P2X2/3 receptors, inhibiting ATP-mediated calcium influx. Its selectivity is demonstrated by IC50 values of 22 nM (hP2X3), 9 nM (hP2X2/3), and 92 nM (hP2X7), making it a critical tool for studying ATP-dependent pain pathways . Methodologically, calcium imaging or fluorometric assays (e.g., Fluo-4 AM) are recommended to validate receptor activity in neuronal or transfected cell models .

Q. How can researchers validate the antagonist activity of A-317491 in experimental systems?

Use in vitro assays such as:

  • Calcium flux measurements in HEK293 cells expressing recombinant P2X receptors .
  • Electrophysiology (patch-clamp) to confirm inhibition of ATP-evoked currents in dorsal root ganglion (DRG) neurons .
  • Competitive binding assays with radiolabeled ATP analogs to assess receptor affinity .

Q. What are the recommended protocols for preparing stock solutions of A-317491 to ensure stability?

Dissolve the compound in sterile water or saline at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -20°C. Stability in aqueous solutions is limited; avoid prolonged exposure to light or acidic conditions (e.g., simulated gastric fluids degrade activity, as shown in formulation studies) . For in vivo studies, prepare fresh solutions and confirm pH neutrality (6.8–7.4) to prevent precipitation .

Advanced Research Questions

Q. How can researchers address variability in A-317491 efficacy observed across in vivo pain models?

Variability may arise from differences in administration routes (intrathecal vs. systemic), species-specific receptor expression, or ATP release dynamics. Mitigation strategies include:

  • Dose-response profiling to establish ED50 in target tissues .
  • Co-administration with P2X7 antagonists (e.g., A-839977) to isolate P2X3/P2X2/3-specific effects .
  • Behavioral assays (e.g., mechanical allodynia tests) paired with microdialysis to correlate drug concentration with receptor blockade .

Q. What experimental designs are optimal for resolving contradictions in receptor selectivity profiles?

Contradictions may stem from off-target effects at high concentrations or assay-specific conditions (e.g., calcium vs. electrophysiology readouts). To resolve these:

  • Compare IC50 values across multiple receptor subtypes (P2X1, P2X4, P2X7) using standardized protocols .
  • Employ knockout models (e.g., P2X3-/- mice) to confirm on-target activity .
  • Use orthosteric vs. allosteric modulators (e.g., TNP-ATP for competitive inhibition) as controls .

Q. How can researchers optimize A-317491 for studying trigeminal nociception in migraine models?

Key considerations include:

  • Local administration (e.g., meningeal application) to bypass blood-brain barrier limitations .
  • Combination with nitric oxide donors (e.g., sodium nitroprusside) to mimic migraine-associated ATP/NO crosstalk .
  • Calcium imaging in meningeal afferents to quantify inhibition of ATP-evoked responses .

Methodological Challenges and Solutions

Q. What are the critical controls for ensuring reproducibility in P2X receptor studies using A-317491?

  • Include vehicle controls (e.g., saline/DMSO) to rule out solvent effects .
  • Validate batch-to-batch consistency via HPLC (purity ≥98%) and mass spectrometry .
  • Use positive controls (e.g., α,β-methylene-ATP for P2X3 activation) to calibrate assay sensitivity .

Q. How should researchers handle discrepancies between in vitro potency and in vivo efficacy?

  • Assess pharmacokinetic parameters (e.g., plasma half-life, tissue penetration) using LC-MS/MS .
  • Evaluate metabolic stability in liver microsomes to identify rapid clearance as a confounding factor .
  • Optimize formulation (e.g., liposomal encapsulation) to enhance bioavailability .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing A-317491 dose-response data?

  • Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .
  • Apply two-way ANOVA for studies comparing multiple variables (e.g., time × dose interactions) .
  • Report effect size metrics (e.g., Cohen’s d) to highlight clinical relevance in behavioral models .

Q. How can researchers validate target engagement in complex physiological systems?

  • Combine receptor autoradiography with A-317491 pretreatment to map binding sites in tissue sections .
  • Perform RNAscope hybridization to correlate P2X3/P2X2/3 mRNA expression with functional responses .
  • Utilize conditional knockout models to establish causality in disease mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-317491 sodium salt hydrate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
A-317491 sodium salt hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.